2-[(3-Bromobenzyl)amino]-1-phenylethanol
Description
Properties
Molecular Formula |
C15H16BrNO |
|---|---|
Molecular Weight |
306.2g/mol |
IUPAC Name |
2-[(3-bromophenyl)methylamino]-1-phenylethanol |
InChI |
InChI=1S/C15H16BrNO/c16-14-8-4-5-12(9-14)10-17-11-15(18)13-6-2-1-3-7-13/h1-9,15,17-18H,10-11H2 |
InChI Key |
YSOIOVMQCGHQTM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(CNCC2=CC(=CC=C2)Br)O |
Canonical SMILES |
C1=CC=C(C=C1)C(CNCC2=CC(=CC=C2)Br)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues in Cholinesterase Inhibition
Several 1-phenylethanol derivatives have been investigated as cholinesterase inhibitors. A notable analogue, 2-[(1-benzylpiperidine-4-yl)amino]-1-phenylethanol (compound 4 in ), shares the phenylethanol backbone but substitutes the 3-bromobenzyl group with a benzylpiperidine moiety. This compound exhibited 79.5% inhibition of butyrylcholinesterase (BChE) at 100 µM, attributed to enhanced lipophilicity and binding affinity from the piperidine ring . In contrast, 2-[(3-Bromobenzyl)amino]-1-phenylethanol may exhibit altered selectivity due to the electron-deficient bromine atom, which could reduce metabolic stability compared to the piperidine-containing analogue.
Another analogue, 1-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]-2-phenoxyethanone (compound 2 in ), replaces the amino alcohol group with a phenoxyacetone structure, resulting in lower BChE inhibition (50.1%) . This highlights the critical role of the amino alcohol moiety in cholinesterase targeting.
*Calculated using molecular formula C₁₅H₁₆BrNO.
Degradation Pathways and Environmental Relevance
Anaerobic degradation studies on ethylbenzene by Aromatoleum aromaticum EbN1 reveal that 1-phenylethanol derivatives like acetophenone and benzoyl acetate are transient intermediates ().
Physicochemical Properties
- Melting Point: While exact data are unavailable, bromine’s polarizability may elevate the melting point relative to 2-({3-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzyl}amino)ethanol (), which has additional flexible ether groups.
*Estimated using ChemDraw.
Preparation Methods
Reaction Mechanism and Conditions
-
Condensation : 1-Phenylethanolamine reacts with 3-bromobenzaldehyde in a polar aprotic solvent (e.g., tetrahydrofuran or methanol) at 25–60°C for 6–24 hours. A catalytic amount of acetic acid is often added to facilitate imine formation.
-
Reduction : Sodium cyanoborohydride (NaBH3CN) or hydrogen gas (H2) with a palladium catalyst reduces the imine intermediate to the target compound. Yields typically range from 65% to 85%, depending on the reducing agent and reaction time.
Optimization Challenges
-
Steric hindrance : The bulky 3-bromobenzyl group may slow imine formation, necessitating extended reaction times.
-
Byproducts : Over-reduction of the aromatic bromine or competing N-alkylation side reactions can occur, requiring careful stoichiometric control.
Nucleophilic Substitution of Brominated Intermediates
An alternative route involves the alkylation of 2-amino-1-phenylethanol with a 3-bromobenzyl halide. This method is advantageous for scalability but requires stringent temperature control.
Synthetic Pathway
-
Preparation of 3-Bromobenzyl Halide : 3-Bromobenzyl bromide is synthesized via free-radical bromination of toluene derivatives or direct bromination using PBr33.
-
Alkylation Reaction :
-
2-Amino-1-phenylethanol is dissolved in dichloromethane under inert atmosphere.
-
3-Bromobenzyl bromide is added dropwise at 0°C to minimize side reactions.
-
A base (e.g., triethylamine) neutralizes HBr generated during the reaction.
-
The mixture is stirred at room temperature for 12–18 hours, yielding the product after aqueous workup.
-
Yield and Purity Considerations
-
Yield : 70–78% after column chromatography.
-
Optical Purity : Racemization at the chiral center may occur if harsh conditions are used, necessitating low-temperature protocols.
Microbial Asymmetric Synthesis
Patents EP0924193A1 and EP0654534A2 describe microbial methods for producing enantiomerically pure 2-amino-1-phenylethanol derivatives, which can be functionalized to introduce the 3-bromobenzyl group.
Key Steps
-
Biocatalytic Reduction : A strain of Saccharomyces cerevisiae or Rhodotorula rubra asymmetrically reduces 2-aminoacetophenone to (R)- or (S)-2-amino-1-phenylethanol with >95% enantiomeric excess (ee).
-
Post-Synthetic Modification : The amino group is alkylated with 3-bromobenzyl bromide under mild conditions (pH 7–8, 25°C) to preserve stereochemistry.
Advantages
-
Stereoselectivity : Microbial methods bypass the need for chiral auxiliaries or resolving agents.
-
Sustainability : Aqueous reaction media reduce solvent waste.
Grignard Reagent-Based Synthesis
Adapting methods from bromobenzene conversions, a Grignard reagent approach constructs the phenylethanol backbone before introducing the 3-bromobenzylamino group3.
Procedure
-
Grignard Formation : Bromobenzene reacts with magnesium in dry ether to form phenylmagnesium bromide.
-
Ketone Addition : The Grignard reagent reacts with acetonitrile, followed by hydrolysis to yield 1-phenylethanol3.
-
Amination : The hydroxyl group is converted to an amine via a Mitsunobu reaction with phthalimide, followed by deprotection and alkylation with 3-bromobenzyl bromide.
Limitations
-
Multi-Step Process : Requires 4–5 steps, reducing overall yield (∼50%).
-
Functional Group Compatibility : The Mitsunobu reaction may require protecting groups to prevent side reactions.
Comparative Analysis of Methods
The table below evaluates key parameters for each synthesis route:
| Method | Yield (%) | Optical Purity (ee) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Reductive Amination | 65–85 | Racemic | High | Moderate |
| Nucleophilic Substitution | 70–78 | Racemic | Moderate | Low |
| Microbial Synthesis | 60–75 | >95% (R or S) | Low | High |
| Grignard Approach | 45–50 | Racemic | Low | Moderate |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
